

Thermodynamic Properties of 2,3-Dibromo-1,4-butanediol: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromo-1,4-butanediol

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties of **2,3-Dibromo-1,4-butanediol**. Due to the limited availability of direct experimental data for this specific compound, this document outlines established experimental and computational methodologies for determining its thermodynamic characteristics. Data for the parent compound, 1,4-butanediol, is provided as a baseline for comparison and estimation.

Introduction to 2,3-Dibromo-1,4-butanediol

2,3-Dibromo-1,4-butanediol is a halogenated derivative of butanediol. The introduction of bromine atoms into the butanediol backbone significantly influences its physical and chemical properties, including its reactivity, polarity, and, consequently, its thermodynamic behavior. Understanding these properties is crucial for its application in various fields, including as an intermediate in organic synthesis and potentially in drug development.

Physicochemical Properties

While comprehensive thermodynamic data for **2,3-Dibromo-1,4-butanediol** is scarce in publicly available literature, some fundamental physical properties have been reported, primarily by commercial suppliers.

Property	Value	Source
Molecular Formula	C ₄ H ₈ Br ₂ O ₂	-
Molecular Weight	247.91 g/mol	-
Melting Point	88-90 °C	Sigma-Aldrich
Boiling Point	148-150 °C at 1.5 mmHg	Sigma-Aldrich

Thermodynamic Data of 1,4-Butanediol (for comparison)

To provide a reference point, the thermodynamic properties of the parent compound, 1,4-butanediol, are presented below. These values, obtained from the NIST WebBook, can serve as a basis for estimating the properties of its brominated derivative.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Thermodynamic Property	Value	Units
Standard Enthalpy of Formation (Liquid, 298.15 K)	-503 ± 2	kJ/mol
Standard Enthalpy of Formation (Gas, 298.15 K)	-427 ± 3	kJ/mol
Liquid Phase Heat Capacity (C _p , 298.15 K)	200.1	J/mol·K
Enthalpy of Fusion (at 293.58 K)	18.7	kJ/mol
Entropy of Fusion (at 293.58 K)	63.72	J/mol·K

Experimental Determination of Thermodynamic Properties

The following sections detail the standard experimental protocols for determining the key thermodynamic properties of organic compounds like **2,3-Dibromo-1,4-butanediol**.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly from the enthalpy of combustion ($\Delta_c H^\circ$), which is measured using a bomb calorimeter.^[4]

Experimental Protocol:

- **Sample Preparation:** A precisely weighed sample (typically around 1 gram) of the compound is pressed into a pellet.
- **Bomb Assembly:** The pellet is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
- **Pressurization:** The bomb is sealed and pressurized with excess pure oxygen (typically to around 30 atm) to ensure complete combustion.
- **Calorimeter Setup:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).
- **Calculation:** The heat of combustion is calculated using the temperature change and the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid). Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the air initially in the bomb) and the heat of combustion of the fuse wire.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.^[5]

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity of a substance as a function of temperature.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol:

- **Sample Preparation:** A small, accurately weighed sample of the material is hermetically sealed in a sample pan (crucible). An empty pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 10-20 °C/min) over the desired temperature range.
- **Data Collection:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. Three separate runs are typically performed:
 - **Baseline:** Both the sample and reference pans are empty to measure the instrumental baseline.
 - **Standard:** A standard material with a known heat capacity (e.g., sapphire) is run to calibrate the instrument.
 - **Sample:** The sample of interest is run.
- **Calculation:** The specific heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the standard and the baseline.[\[8\]](#)

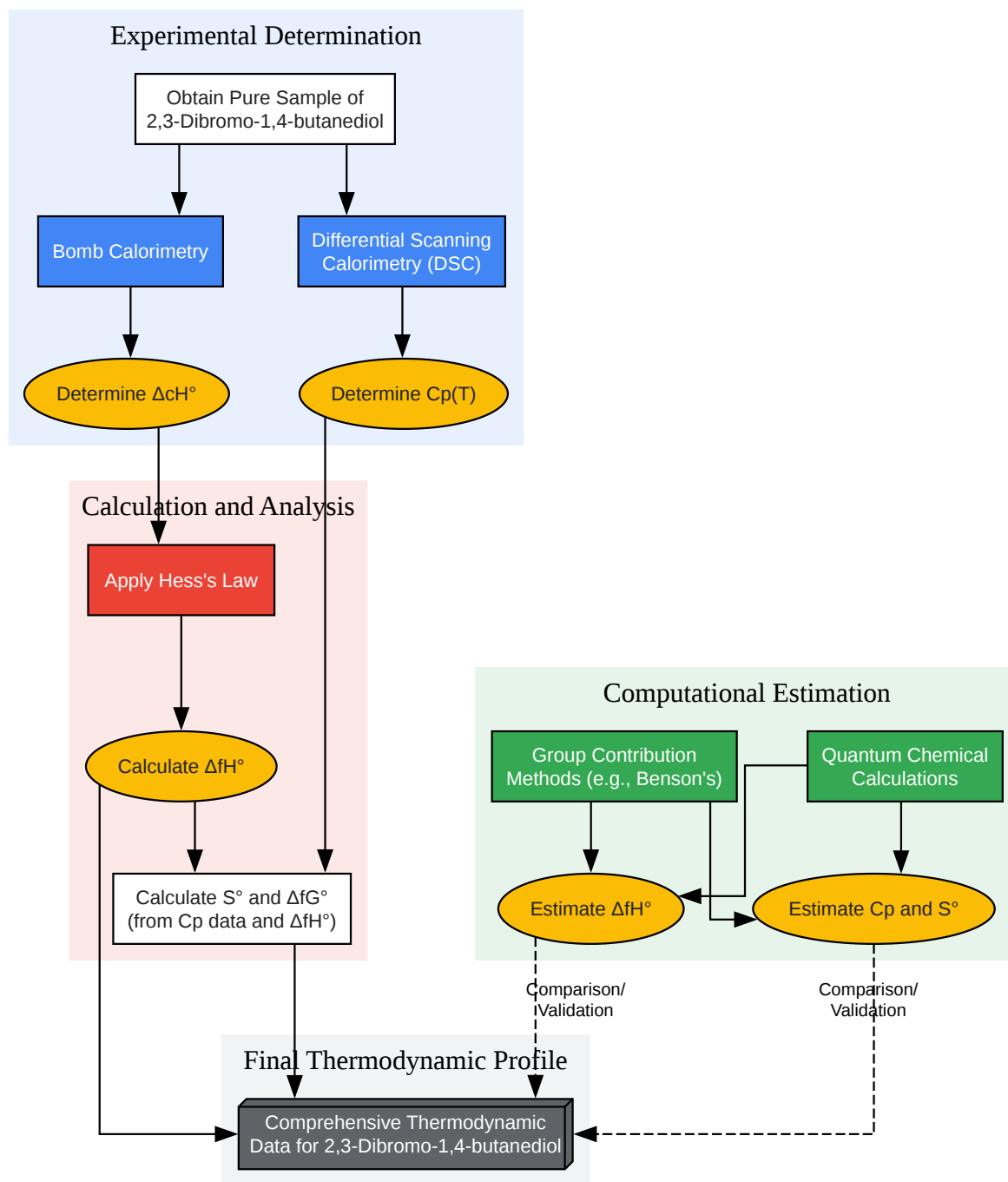
Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational methods can provide valuable estimates of thermodynamic properties. Group contribution methods, such as that developed by Benson, can be used to estimate the enthalpy of formation, entropy, and heat capacity by summing the

contributions of individual functional groups within the molecule. More advanced quantum mechanical calculations can also be employed for higher accuracy.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates a logical workflow for determining the thermodynamic properties of a compound like **2,3-Dibromo-1,4-butanediol**.

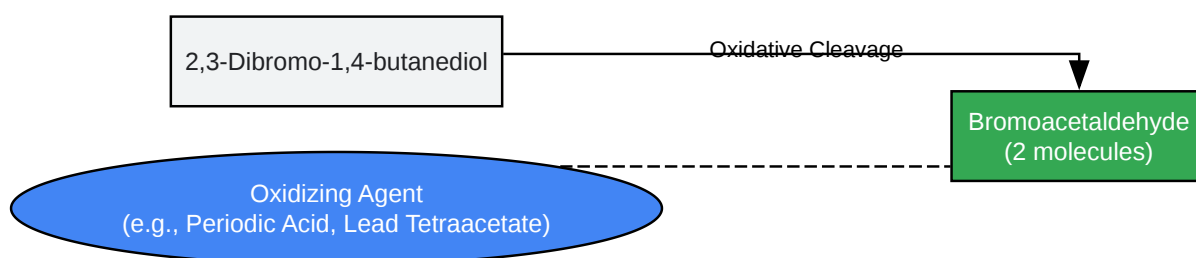


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Caption: Workflow for Thermodynamic Property Determination.

Potential Chemical Reactions

Diols can undergo various reactions, and the presence of bromine atoms in **2,3-Dibromo-1,4-butanediol** will influence its reactivity. One general reaction of vicinal diols is oxidation, which can lead to cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.



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Caption: Oxidative Cleavage of a Vicinal Diol.

This guide provides a framework for approaching the thermodynamic characterization of **2,3-Dibromo-1,4-butanediol**. While direct data is currently lacking, the methodologies described herein are standard practices in physical chemistry and can be applied to obtain the necessary thermodynamic parameters for research and development purposes.

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